molecular formula C11H13NO B3046894 3-methyl-N-phenylbut-2-enamide CAS No. 13209-80-8

3-methyl-N-phenylbut-2-enamide

Cat. No. B3046894
Key on ui cas rn: 13209-80-8
M. Wt: 175.23 g/mol
InChI Key: RINIQJLZLHTWKN-UHFFFAOYSA-N
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Patent
US04985448

Procedure details

This is prepared analogously to a) from aniline and 3,3-dimethylacryloyl chloride. Yield 86% of theory; m.p. 124°-126° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:8][C:9]([CH3:14])=[CH:10][C:11](Cl)=[O:12]>>[C:2]1([NH:1][C:11](=[O:12])[CH:10]=[C:9]([CH3:14])[CH3:8])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=CC(=O)Cl)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)NC(C=C(C)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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